molecular formula C12H8ClNO4S B6391847 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid CAS No. 1261955-72-9

2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid

Cat. No.: B6391847
CAS No.: 1261955-72-9
M. Wt: 297.71 g/mol
InChI Key: HSADBLGIQRCIFS-UHFFFAOYSA-N
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Description

2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a thiophene ring substituted with a methoxycarbonyl group and a chlorinated isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the methoxycarbonyl group is introduced via esterification.

    Chlorination: The thiophene derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Isonicotinic Acid: The chlorinated thiophene is coupled with isonicotinic acid under conditions that facilitate the formation of the desired product, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

    2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]pyridine: Similar structure but with a pyridine ring instead of isonicotinic acid.

    5-(Methoxycarbonyl)thiophene-2-carboxylic acid: Lacks the chlorinated isonicotinic acid moiety.

Uniqueness: 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the thiophene ring and the chlorinated isonicotinic acid moiety allows for diverse chemical modifications and applications.

Properties

IUPAC Name

2-chloro-5-(5-methoxycarbonylthiophen-3-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4S/c1-18-12(17)9-2-6(5-19-9)8-4-14-10(13)3-7(8)11(15)16/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSADBLGIQRCIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687914
Record name 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-72-9
Record name 4-Pyridinecarboxylic acid, 2-chloro-5-[5-(methoxycarbonyl)-3-thienyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261955-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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